molecular formula C12H14S2 B14625642 Thiophene, 2,2'-(1,4-butanediyl)bis- CAS No. 57640-14-9

Thiophene, 2,2'-(1,4-butanediyl)bis-

Cat. No.: B14625642
CAS No.: 57640-14-9
M. Wt: 222.4 g/mol
InChI Key: CZOWEMLKQZPVNE-UHFFFAOYSA-N
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Description

Thiophene, 2,2’-(1,4-butanediyl)bis- is a compound that belongs to the class of thiophene derivatives. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. This particular compound features two thiophene rings connected by a butanediyl bridge. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2,2’-(1,4-butanediyl)bis-, can be achieved through several methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,2’-(1,4-butanediyl)bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets and pathways. For example, some thiophene-based compounds act as inhibitors of enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,2’-(1,4-butanediyl)bis- is unique due to its specific structure, which imparts distinct chemical and physical properties. The butanediyl bridge connecting the two thiophene rings can influence the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in material science and medicinal chemistry .

Properties

CAS No.

57640-14-9

Molecular Formula

C12H14S2

Molecular Weight

222.4 g/mol

IUPAC Name

2-(4-thiophen-2-ylbutyl)thiophene

InChI

InChI=1S/C12H14S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2

InChI Key

CZOWEMLKQZPVNE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCC2=CC=CS2

Origin of Product

United States

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